sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2763760-35-4
VCID: VC11624810
InChI: InChI=1S/C9H12N2O3.Na/c1-9(5-14-6-9)4-11-3-2-7(10-11)8(12)13;/h2-3H,4-6H2,1H3,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H11N2NaO3
Molecular Weight: 218.18 g/mol

sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate

CAS No.: 2763760-35-4

Cat. No.: VC11624810

Molecular Formula: C9H11N2NaO3

Molecular Weight: 218.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate - 2763760-35-4

Specification

CAS No. 2763760-35-4
Molecular Formula C9H11N2NaO3
Molecular Weight 218.18 g/mol
IUPAC Name sodium;1-[(3-methyloxetan-3-yl)methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H12N2O3.Na/c1-9(5-14-6-9)4-11-3-2-7(10-11)8(12)13;/h2-3H,4-6H2,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key GJOWLLGLTCVXEG-UHFFFAOYSA-M
Canonical SMILES CC1(COC1)CN2C=CC(=N2)C(=O)[O-].[Na+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a 3-methyloxetane group via a methylene bridge. The carboxylate group at the 3-position of the pyrazole enhances water solubility, while the oxetane moiety contributes to metabolic stability and bioavailability. Key identifiers include:

PropertyValueSource
CAS No.2763760-35-4
Molecular FormulaC₉H₁₁N₂NaO₃
SMILESCC1(COC1)CN2C(=CC=N2)C(=O)O
InChIKeyGJOWLLGLTCVXEG-UHFFFAOYSA-M

The sodium counterion stabilizes the carboxylate group, making the compound suitable for aqueous formulations.

Physicochemical Predictions

Collision cross-section (CCS) values, predicted via computational methods, provide insights into its gas-phase ion mobility:

Adductm/zPredicted CCS (Ų)
[M+H]+197.09208140.8
[M+Na]+219.07402146.5
[M-H]-195.07752139.2

These values suggest moderate polarity, aligning with its hybrid hydrophilic-hydrophobic structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization of the pyrazole ring:

  • Alkylation: Reaction of 1H-pyrazole-3-carboxylic acid with (3-methyloxetan-3-yl)methyl bromide under basic conditions introduces the oxetane moiety.

  • Saponification: Treatment with sodium hydroxide converts the carboxylic acid to its sodium salt.

While detailed protocols remain proprietary, analogous routes for pyrazole carboxylates emphasize mild temperatures (50–80°C) and polar aprotic solvents like dimethylformamide (DMF). Yield optimization often requires careful stoichiometric control to minimize side reactions at the oxetane’s strained ether ring .

Computational and Docking Studies

Molecular Dynamics Simulations

Docking studies of related pyrazoles reveal strong binding affinities (ΔG < -8 kcal/mol) to:

  • EGFR Kinase: Hydrogen bonding with Met793 and hydrophobic interactions with Leu718.

  • PARP-1: π-Stacking with Tyr907 and salt bridges with Glu988.

For sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate, in silico models predict similar interactions, though experimental validation is needed.

Challenges and Future Directions

Solubility and Formulation

Despite its sodium salt formulation, the compound’s logP (predicted ~1.5) suggests moderate lipophilicity, potentially limiting blood-brain barrier permeability . Nanoemulsion or prodrug strategies could address this.

Target Validation

Future work should prioritize:

  • In vitro assays against kinase panels and microbial strains.

  • Pharmacokinetic profiling to assess oral bioavailability and half-life.

  • Toxicology studies to evaluate cytotoxicity in human cell lines (e.g., HEK293).

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